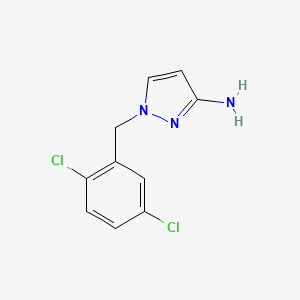
1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring
Métodos De Preparación
The synthesis of 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzyl chloride and 3-aminopyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like DMF or ethanol.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine and 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine.
Uniqueness: The unique positioning of the dichlorobenzyl group in this compound may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H9Cl2N3 |
|---|---|
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
1-[(2,5-dichlorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-1-2-9(12)7(5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |
Clave InChI |
IHHUDZIMFWRBBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CN2C=CC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



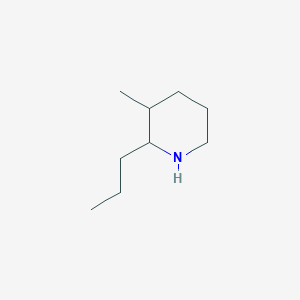
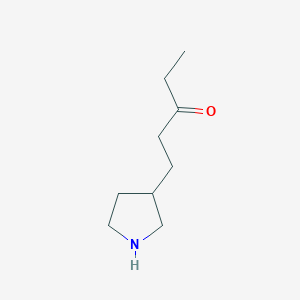
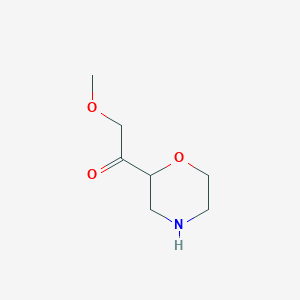
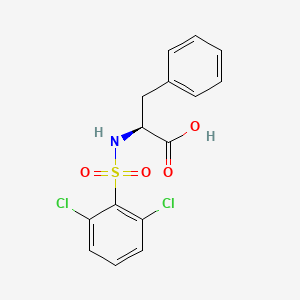
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
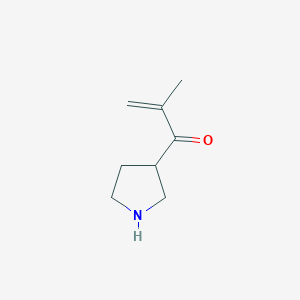


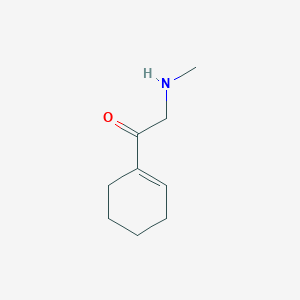
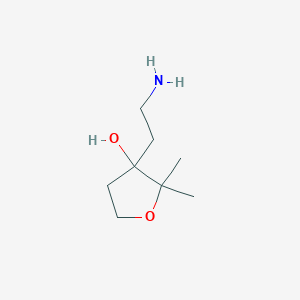
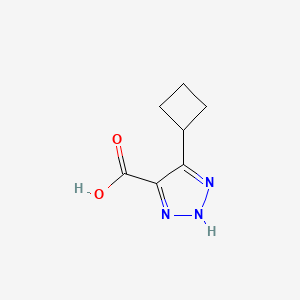
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)

